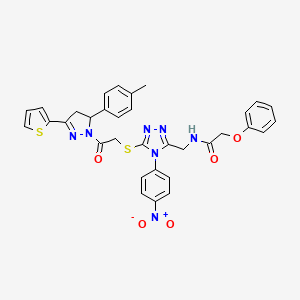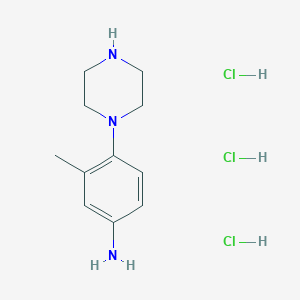![molecular formula C13H26N2 B2931277 3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine CAS No. 415954-48-2](/img/structure/B2931277.png)
3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine is a synthetic organic compound that features a cyclopentane ring substituted with a methyl group and an amine group linked to a piperidine ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine typically involves multi-step organic reactions. One common method includes:
Formation of the cyclopentane ring: Starting with cyclopentanone, the methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Introduction of the amine group: The resulting methylcyclopentanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the piperidine ring: The final step involves the alkylation of the amine with 2-chloroethylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This modulation can lead to various physiological effects, making it a candidate for drug development.
類似化合物との比較
Similar Compounds
N-Methylpiperidine: Similar structure but lacks the cyclopentane ring.
Cyclopentylamine: Contains the cyclopentane ring but lacks the piperidine moiety.
2-(Piperidin-1-yl)ethanamine: Similar structure but lacks the methyl group on the cyclopentane ring.
Uniqueness
3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine is unique due to the combination of the cyclopentane ring, the piperidine moiety, and the specific positioning of the methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal and industrial chemistry.
特性
IUPAC Name |
3-methyl-N-(2-piperidin-1-ylethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-5-6-13(11-12)14-7-10-15-8-3-2-4-9-15/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFGPLMAELDRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2931199.png)

![2-({1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2931201.png)
![N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2931202.png)




![6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2931212.png)


![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
